4-(4-Fluorophenyl)oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6FNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
GOPRVDDDYLMFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent on the oxazolidine-2,5-dione ring significantly impacts molecular conformation and intermolecular interactions. Key analogs include:
Notes:
- Dihedral Angles : For benzyl-substituted derivatives (e.g., KIXSUF, RESSUD), dihedral angles between the oxazolidine ring and phenyl group range from 50.6° to 59.34°, indicating a consistent twisted conformation that affects crystal packing . Fluorophenyl analogs are expected to exhibit similar angles.
- Electronic Effects : Fluorine’s electronegativity may reduce electron density in the phenyl ring compared to chloro or methoxy substituents, altering reactivity in ring-opening polymerizations.
Physicochemical and Commercial Properties
Stereochemical Considerations
Chiral analogs, such as (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione, highlight the role of stereochemistry in biological activity. The fluorophenyl derivative’s lack of chiral centers simplifies synthesis but limits enantioselective applications compared to its hydroxybenzyl counterpart .
Preparation Methods
Carbamate-Ester Cyclization
The reaction of carbamates with 2-hydroxycarboxylic acid esters represents a foundational method for oxazolidine-2,4-dione synthesis. Adapted from US Patent 4,220,787 , this approach involves heating a carbamate derivative (e.g., isobutyl N-(3,5-dichlorophenyl)-carbamate) with a 2-hydroxycarboxylic acid ester (e.g., isobutyl vinyl-lactate) at 80–250°C, often in the presence of a tertiary amine catalyst such as tributylamine. For 4-(4-fluorophenyl) derivatives, substituting the aryl group in the carbamate precursor with 4-fluorophenyl would yield the target compound.
Example Protocol :
-
Reactants : 4-Fluorophenyl carbamate (R₁ = 4-fluorophenyl) and 2-hydroxyisobutyric acid ester (R₂ = methyl, R₃ = vinyl).
-
Conditions : Reflux at 198–220°C under reduced pressure (200 mbar) with tributylamine (1–5 mol%).
-
Workup : Distillation of byproducts (e.g., isobutanol), followed by precipitation in methanol.
This method’s scalability is underscored by its use in producing vinclozoline derivatives, though purification via recrystallization may be necessary to achieve >95% purity.
Rhodium-Catalyzed Carboxylative Condensation
A tandem phosphorus-mediated carboxylative condensation/cyclization strategy, reported by Zhang et al. , utilizes atmospheric CO₂ to construct the oxazolidine-2,4-dione core. While the original study synthesized 3-benzyl-5-(4-fluorophenyl)oxazolidine-2,4-dione (67% yield), omitting the benzyl group could direct selectivity toward the 4-fluorophenyl analogue.
Key Steps :
-
Carboxylation : CO₂ insertion into a C–H bond of α-ketoesters, facilitated by Rh₂(OAc)₄ (1 mol%).
-
Cyclization : Intramolecular nucleophilic attack by the fluorophenyl amine moiety.
-
Advantages : Atom-economical, mild conditions (room temperature to 40°C).
-
Limitations : Requires stoichiometric phosphine reagents (e.g., PPh₃), complicating purification.
Microwave-Assisted Urea-Ethanolamine Cyclization
Adapting the microwave irradiation method from PMC , oxazolidin-2-ones are synthesized from urea and ethanolamine derivatives. For 4-(4-fluorophenyl) substitution, 4-fluorophenyl urea and 2-aminoethanol could be irradiated in a nitromethane paste medium.
Optimized Parameters :
-
Temperature : 150–180°C (microwave, 300 W).
-
Time : 10–15 minutes.
-
Yield : ~70–75% (estimated from analogous reactions).
This approach reduces reaction times from hours to minutes but may require post-synthetic functionalization to introduce the fluorophenyl group.
Amide Coupling with Oxazolidinone Intermediates
Ambeed’s protocol demonstrates a high-yielding route to fluorophenyl-containing oxazolidinones. While their target was (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one, modifying the acylating agent to a 4-fluorophenylacetic acid derivative could yield 4-(4-fluorophenyl)oxazolidine-2,5-dione.
Procedure Highlights :
-
Acylation : 5-(4-Fluorophenyl)-5-oxopentanoic acid activated via trimethylacetyl chloride/DMAP.
-
Cyclization : Coupling with (S)-4-phenyl-2-oxazolidinone at 30–35°C.
-
Yield : 85.7% after crystallization (isopropanol).
This method’s robustness is attributed to its regioselective acylation and minimal byproducts.
Comparative Analysis of Synthetic Routes
The carbamate-ester and amide coupling methods offer the highest yields and scalability, making them industrially viable. Conversely, the Rh-catalyzed route, while innovative, faces challenges in catalyst cost and phosphine byproduct removal.
Q & A
Q. What are the established synthetic routes for 4-(4-Fluorophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of fluorophenylacetic acid derivatives with carbonyl sources. For example, analogous oxazolidine-2,5-diones are prepared by refluxing thiosemicarbazides with chloroacetic acid in a DMF/acetic acid mixture, followed by recrystallization . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), solvent polarity, and reaction time. Optimizing these conditions can mitigate side reactions like incomplete cyclization. Characterization via NMR and HPLC is critical to confirm purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent arrangement on the oxazolidine ring and fluorophenyl group. For example, the fluorophenyl proton signals appear as doublets due to coupling with fluorine .
- HPLC-MS : Validates molecular weight and purity, especially for detecting unreacted precursors or byproducts .
- FT-IR : Confirms carbonyl (C=O) and C-F stretching vibrations (~1,650 cm⁻¹ and ~1,100 cm⁻¹, respectively) .
Q. How should researchers design experiments to explore the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Use a factorial design to systematically vary factors like solvent polarity (DMF vs. THF), temperature (25–80°C), and reagent concentrations. For example, assess nucleophilic attack at the oxazolidine carbonyl group using amines or thiols, monitoring progress via TLC or in-situ IR . Include control experiments with non-fluorinated analogs to isolate electronic effects of the fluorophenyl group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) or paramagnetic impurities. Use variable-temperature NMR to distinguish between conformational exchange and static structures. For ambiguous signals, compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., hydrolases) to predict hydrolysis rates of the oxazolidine ring .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the heterocyclic core .
- Docking Studies : Screen for binding affinity with pharmacological targets (e.g., kinase inhibitors) using AutoDock Vina .
Q. What methodologies elucidate the reactivity of the oxazolidine heterocycle under acidic or basic conditions?
- Methodological Answer : Conduct pH-dependent stability studies:
- Kinetic Monitoring : Use UV-Vis spectroscopy to track ring-opening reactions at varying pH (e.g., hydrolysis to fluorophenyl glycine derivatives) .
- Isotopic Labeling : Introduce deuterium at the oxazolidine ring to study proton exchange mechanisms via 2H NMR .
Q. How can researchers assess the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes to measure metabolic half-life (t1/2) and identify metabolites via LC-MS/MS .
- Caco-2 Cell Monolayers : Quantify apparent permeability (Papp) to predict intestinal absorption .
- Plasma Protein Binding : Use equilibrium dialysis to determine fraction unbound .
Q. What experimental strategies optimize the synthesis yield using Design of Experiments (DoE)?
- Methodological Answer : Apply a Box-Behnken design to optimize three factors: temperature (X1), solvent ratio (X2), and catalyst loading (X3). For example:
| Factor | Low Level | High Level |
|---|---|---|
| X1 | 60°C | 100°C |
| X2 | 1:1 DMF/H2O | 3:1 DMF/H2O |
| X3 | 0.5 mol% | 2.0 mol% |
| Analyze responses (yield, purity) using response surface methodology (RSM) . |
Q. Which catalytic systems enhance the synthesis of derivatives (e.g., 4-aryl-substituted oxazolidinediones)?
- Methodological Answer :
Q. How do storage conditions (temperature, humidity) impact the compound’s long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
